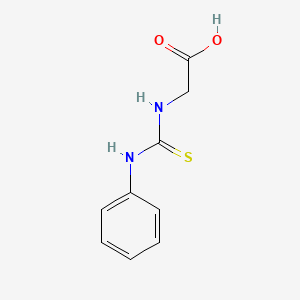
2,5-Dibromo-3,4,6-trifluorophénol
Vue d'ensemble
Description
2,5-Dibromo-3,4,6-trifluorophenol is a useful research compound. Its molecular formula is C6HBr2F3O and its molecular weight is 305.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-3,4,6-trifluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3,4,6-trifluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale: Surveillance Biologique
2,5-Dibromo-3,4,6-trifluorophénol: peut être utilisé en chimie médicinale à des fins de surveillance biologique. Il peut être employé dans des tests immunoenzymatiques (ELISA) indirects pour détecter et quantifier la présence de composés apparentés, tels que le trichlorophénol, dans des échantillons biologiques . Cette application est cruciale pour surveiller l'exposition aux polluants environnementaux et évaluer les risques potentiels pour la santé.
Science Environnementale: Évaluation des Risques Écologiques
En science environnementale, ce composé peut contribuer aux évaluations des risques écologiques. Il peut servir de modèle pour étudier le comportement et l'impact des phénols halogénés dans les écosystèmes aquatiques. Comprendre son devenir et son transport dans l'environnement peut aider à évaluer les risques posés par des polluants similaires aux masses d'eau .
Science des Matériaux: Synthèse des Cristaux Liquides
This compound: est précieux dans le domaine de la science des matériaux, en particulier dans la synthèse des cristaux liquides. Sa structure halogénée et fluorée en fait un candidat idéal pour la création de cristaux liquides à pont difluorooxyméthylène, qui ont des applications dans les écrans et autres dispositifs optoélectroniques .
Chimie Analytique: Surveillance des Chlorophénols
Les chimistes analytiques peuvent utiliser This compound dans le développement de tests pour la détection et la quantification des chlorophénols dans les échantillons environnementaux. Sa spécificité et sa réactivité le rendent approprié pour une utilisation dans les méthodes chromatographiques ou les analyses spectrométriques .
Synthèse Organique: Blocs de Construction pour les Polymères
Ce composé a des applications significatives en synthèse organique comme bloc de construction pour la création de polymères. Il peut être utilisé dans la synthèse de polymères conjugués à base de thiophène, qui sont essentiels pour les applications électroniques et optoélectroniques en raison de leurs propriétés conductrices .
Biochimie: Études Enzymatique
En biochimie, This compound peut être utilisé pour étudier les réactions enzymatiques, en particulier celles impliquant les peroxydases. Sa structure permet d'enquêter sur la cinétique et les mécanismes enzymatiques, fournissant des informations sur les interactions enzyme-substrat .
Propriétés
IUPAC Name |
2,5-dibromo-3,4,6-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378824 | |
| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-39-4 | |
| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)
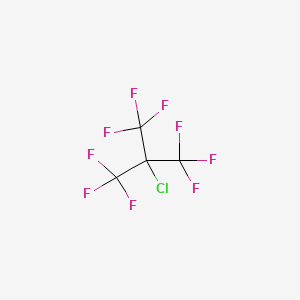
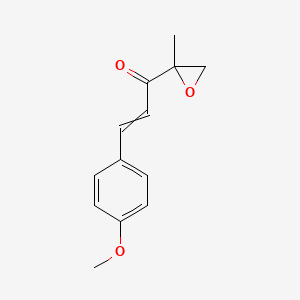
![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea](/img/structure/B1621477.png)
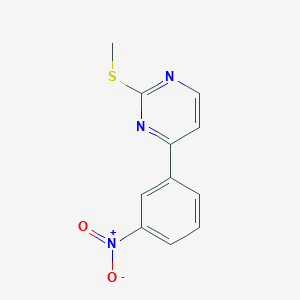

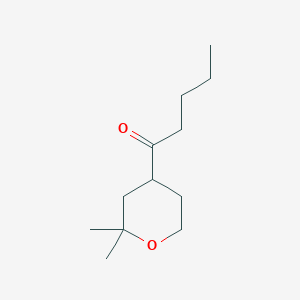
![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)
![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)
![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B1621486.png)
